(1R,2R)-1,2-diphenyl-2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethanamine
Description
This compound (CAS No. 951399-94-3) is a phosphorus-containing chiral amine characterized by a complex pentacyclic framework fused with a diphenylethanamine moiety . The compound is classified under "Phosphorus Compounds" by Arctom Scientific, indicating its relevance in synthetic chemistry or material science . While its exact synthesis route is undisclosed, analogous phosphapentacyclic compounds are often synthesized via transition metal-catalyzed cycloadditions or phosphine-mediated ring-closing reactions.
Properties
IUPAC Name |
(1R,2R)-1,2-diphenyl-2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30NP/c37-35(27-13-3-1-4-14-27)36(28-15-5-2-6-16-28)38-23-29-21-19-25-11-7-9-17-31(25)33(29)34-30(24-38)22-20-26-12-8-10-18-32(26)34/h1-22,35-36H,23-24,37H2/t35-,36-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBAPPMVVCHAQC-LQFQNGICSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3C=C2)C4=C(CP1C(C5=CC=CC=C5)C(C6=CC=CC=C6)N)C=CC7=CC=CC=C74 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C3=CC=CC=C3C=C2)C4=C(CP1[C@H](C5=CC=CC=C5)[C@@H](C6=CC=CC=C6)N)C=CC7=CC=CC=C74 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30NP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,2R)-1,2-diphenyl-2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethanamine is a complex organic molecule characterized by its unique phosphorous-containing structure and intricate cyclic framework. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features multiple cyclic structures and a diphenyl moiety, which contribute to its distinctive chemical properties. The stereochemistry of the compound is crucial for its biological interactions, as the (1R,2R) configuration affects its spatial arrangement and reactivity.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C36H30NP |
| IUPAC Name | (1R,2R)-1,2-diphenyl-2-(13-phosphapentacyclo...) |
| Phosphorus Content | Yes |
| Cyclic Structures | Pentacyclic framework |
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, providing protective effects against oxidative stress.
- Antimicrobial Properties : The complex cyclic structures often exhibit inhibitory effects on microbial growth.
- Pharmacological Effects : The unique arrangement of functional groups allows interactions with various biological targets such as receptors or enzymes.
Case Studies and Research Findings
- Antioxidant Studies : Research has shown that compounds with similar structural features can effectively reduce oxidative stress markers in cellular models. For instance, a study demonstrated that a related diphenyl compound exhibited significant free radical scavenging activity in vitro.
- Antimicrobial Efficacy : A comparative analysis of phosphorous-containing compounds revealed that those with cyclic structures showed enhanced antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Pharmacological Applications : Investigations into the pharmacodynamics of this compound suggest potential applications in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is helpful to compare it with other structurally similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Compound A | Similar cyclic framework | Antioxidant |
| Compound B | Phosphorus-containing | Antimicrobial |
| Compound C | Diphenyl group | Anticancer |
This table illustrates the diversity in biological activity that can arise from slight variations in structure while underscoring the uniqueness of the target compound due to its specific stereochemistry and complex cyclic nature.
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with three categories of analogs:
Phosphorus-Containing Chiral Amines
Key Findings :
- The phosphorus atom in the target compound’s core enhances its electron-withdrawing and stereodirecting properties compared to nitrogen-containing analogs .
Bioactive Ferroptosis-Inducing Compounds (FINs)
- Natural FINs (e.g., Artemisinin) : Contain peroxide bridges; mechanism involves iron-dependent ROS generation .
- Synthetic FINs (e.g., RSL3) : Feature electrophilic chloroacetamide groups targeting GPX4 .
- Target Compound : Lacks electrophilic motifs but may interact with redox-active metal ions due to phosphorus lone pairs.
Plant-Derived Bioactive Amines
Unlike plant-derived amines (e.g., alkaloids), the target compound is fully synthetic. Key distinctions include:
- Structural Complexity : The pentacyclic-phosphorus system exceeds the complexity of most natural amines (e.g., morphine, caffeine) .
- Bioactivity : Natural amines often target neurotransmitter receptors or ion channels, whereas synthetic analogs like this compound may prioritize catalytic or material science applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
